Cholest-5-en-3-yl ethyl carbonate
Overview
Description
Cholest-5-en-3-yl ethyl carbonate is a steroidal compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. The molecular formula of this compound is C30H50O3, and it has a molecular weight of 458.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3-yl ethyl carbonate typically involves the reaction of cholesterol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cholesterol and ethyl chloroformate, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cholest-5-en-3-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert it back to cholesterol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Cholest-5-en-3-one derivatives.
Reduction: Cholesterol or reduced steroidal compounds.
Substitution: Various substituted steroidal derivatives.
Scientific Research Applications
Cholest-5-en-3-yl ethyl carbonate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It serves as a model compound for studying cholesterol metabolism and its derivatives.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of steroid-based materials and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of cholest-5-en-3-yl ethyl carbonate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it serves as a substrate for enzymes that convert it into bioactive steroidal compounds, thereby exerting various biological effects .
Comparison with Similar Compounds
Cholest-5-en-3-yl ethyl carbonate is unique due to its specific structure and properties. Similar compounds include:
- Cholest-5-en-3-yl acetate
- Cholest-5-en-3-yl butyrate
- Cholest-5-en-3-yl propionate
These compounds share a similar steroidal backbone but differ in their ester groups, which influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVSEQINPNKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946642 | |
Record name | Cholest-5-en-3-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23836-43-3 | |
Record name | NSC96647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholest-5-en-3-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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